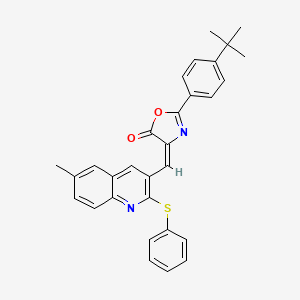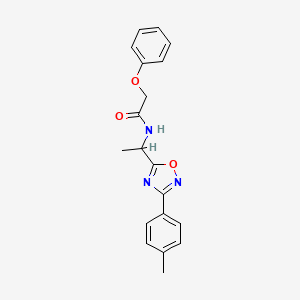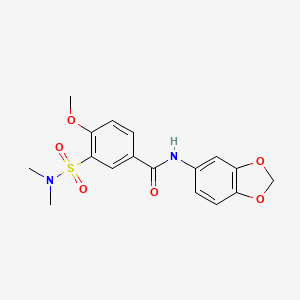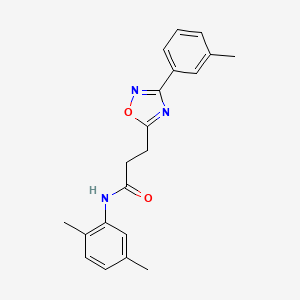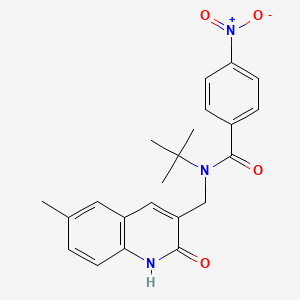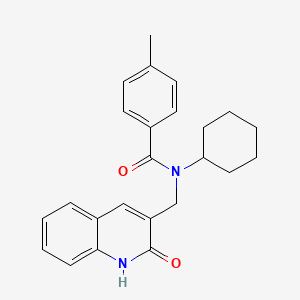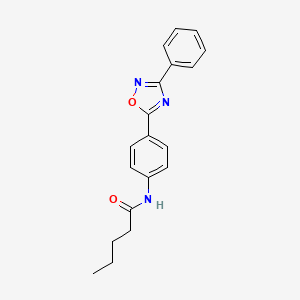
N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide, also known as PPO-5, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPO-5 belongs to the class of oxadiazole derivatives, which have been found to possess diverse biological activities.
作用机制
The mechanism of action of N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine-binding site on tubulin, leading to the disruption of microtubule formation. This results in the arrest of the cell cycle at the G2/M phase, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells by inducing apoptosis. This compound has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to possess antioxidant activity by scavenging free radicals.
实验室实验的优点和局限性
The advantages of using N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide in lab experiments include its high potency, selectivity, and low toxicity. This compound has been found to exhibit activity against various cancer cell lines at low concentrations, making it a potential candidate for the development of new anticancer drugs. However, the limitations of using this compound in lab experiments include its poor solubility in water and limited stability under certain conditions.
未来方向
There are several future directions for the research on N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide. One potential direction is the development of new derivatives of this compound with improved solubility and stability. Another direction is the evaluation of the in vivo efficacy of this compound in animal models of cancer and bacterial infections. Furthermore, the elucidation of the structure-activity relationship of this compound can provide insights into the design of new compounds with enhanced biological activity.
合成方法
The synthesis of N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide involves the reaction of 4-aminobenzonitrile and 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction proceeds through a series of steps involving condensation, cyclization, and amidation, resulting in the formation of this compound. The synthesis of this compound has been optimized to obtain high yields and purity.
科学研究应用
N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide has been extensively studied for its potential applications in various scientific fields. In the field of medicinal chemistry, this compound has been found to exhibit promising anticancer activity against various cancer cell lines. The mechanism of action of this compound involves the inhibition of tubulin polymerization, which is essential for cell division. This compound has also been found to possess antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-2-3-9-17(23)20-16-12-10-15(11-13-16)19-21-18(22-24-19)14-7-5-4-6-8-14/h4-8,10-13H,2-3,9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTQEHZROBCTQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

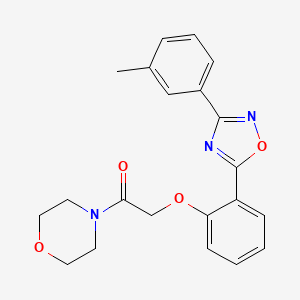

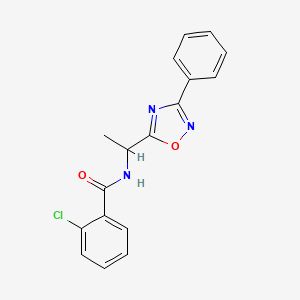
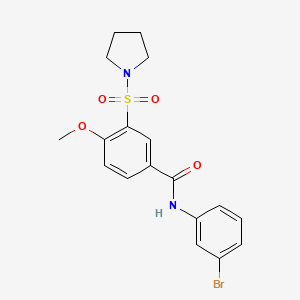


![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7696642.png)
